molecular formula C7H4N2OS B1272956 2,1,3-Benzothiadiazole-5-carbaldehyde CAS No. 71605-72-6

2,1,3-Benzothiadiazole-5-carbaldehyde

Cat. No. B1272956
CAS RN: 71605-72-6
M. Wt: 164.19 g/mol
InChI Key: GEFIFDVQYCPLHC-UHFFFAOYSA-N
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Description

2,1,3-Benzothiadiazole-5-carbaldehyde (BTD) is an important nucleus used in the chemistry of photoluminescent compounds and applicable for light technology . Its properties and chemical reactivity are fundamental for the design of organic electronic devices .


Synthesis Analysis

BTD derivatives can be used as constituents of organic light-emitting diodes, solar cells, liquid crystals, dyes, photovoltaic cells and many others . These compounds represent an exciting area of study . The understanding of its properties and reactions is fundamental for the design and application of these derivatives in molecular organic electronic devices and for other technologies .


Molecular Structure Analysis

The molecular structure of 2,1,3-Benzothiadiazole-5-carbaldehyde is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The understanding of its properties and reactions is fundamental for the design and application of these derivatives in molecular organic electronic devices and for other technologies . As a result of their potential as constituents of organic light-emitting diodes, solar cells, liquid crystals, dyes, photovoltaic cells, and many others, attention has been focused on BTD π-extended derivatives with potential use in this exciting area .


Physical And Chemical Properties Analysis

According to PubChem, the molecular weight of 2,1,3-Benzothiadiazole-5-carbaldehyde is 164.19 g/mol . It has a XLogP3-AA value of 1.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It has 1 rotatable bond . Its exact mass and monoisotopic mass are 164.00443393 g/mol . Its topological polar surface area is 71.1 Ų . It has 11 heavy atoms . Its complexity, computed by Cactvs, is 165 .

Scientific Research Applications

Organic Electronics

2,1,3-Benzothiadiazole-5-carbaldehyde: is a precursor in the synthesis of organic semiconductors. It’s used to create materials like PffBT4T-2OD , which exhibits high device performance efficiency . This compound is integral in developing organic photovoltaics and light-emitting diodes (LEDs), contributing to more sustainable and flexible electronic devices.

Mechanism of Action

The understanding of its properties and reactions is fundamental for the design and application of these derivatives in molecular organic electronic devices and for other technologies . As a result of their potential as constituents of organic light-emitting diodes, solar cells, liquid crystals, dyes, photovoltaic cells, and many others, attention has been focused on BTD π-extended derivatives with potential use in this exciting area .

Safety and Hazards

2,1,3-Benzothiadiazole-5-carbaldehyde may cause skin irritation and may be harmful if absorbed through the skin . Ingestion may cause irritation of the digestive tract and may be harmful if swallowed . Inhalation may cause respiratory tract irritation and may be harmful if inhaled .

Future Directions

As a result of their potential as constituents of organic light-emitting diodes, solar cells, liquid crystals, dyes, photovoltaic cells, and many others, attention has been focused on BTD π-extended derivatives with potential use in this exciting area . Herein, we describe their syntheses, properties, reactions, and selected examples of applications in light technology using by BTD (small molecules) as the core .

properties

IUPAC Name

2,1,3-benzothiadiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2OS/c10-4-5-1-2-6-7(3-5)9-11-8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFIFDVQYCPLHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379959
Record name 2,1,3-benzothiadiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,1,3-Benzothiadiazole-5-carbaldehyde

CAS RN

71605-72-6
Record name 2,1,3-benzothiadiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,1,3-Benzothiadiazole-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

This was prepared by oxidation of benzo[1,2,5]thiadiazol-5-yl-methanol (2a) with manganese dioxide in dichloromethane by the method of Example (4c).
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Synthesis routes and methods II

Procedure details

5-Hydroxymethylbenzo-2, 1,3-thiadiazole (2.6 g, 16 mmol) and manganese dioxide (6.0 g, 64 mmol) in chloroform (150 mL) were stirred at room temperature overnight. The reaction mixture was filtered off and the filtrate was evaporated to provide 1.9 g of the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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